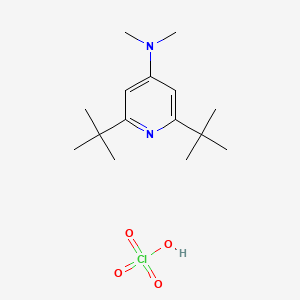
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid is a compound with the molecular formula C15H26N2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves the reaction of tert-butyllithium with pyridine, followed by the addition of dimethylamine . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It can also modulate signaling pathways by binding to receptors and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylpyridine: A similar compound with two tert-butyl groups but lacking the dimethylamine group.
2,6-Di-tert-butyl-4-methylpyridine: Another related compound with a methyl group instead of the dimethylamine group.
Uniqueness
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of tert-butyl and dimethylamine groups, which confer distinct steric and electronic properties. This makes it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
38222-91-2 |
|---|---|
Formule moléculaire |
C15H27ClN2O4 |
Poids moléculaire |
334.84 g/mol |
Nom IUPAC |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid |
InChI |
InChI=1S/C15H26N2.ClHO4/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6;2-1(3,4)5/h9-10H,1-8H3;(H,2,3,4,5) |
Clé InChI |
IKXZEIQUWRVSLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















